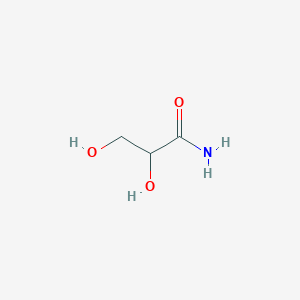

2,3-Dihydroxypropanamide

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

54393-33-8 |

|---|---|

分子式 |

C3H7NO3 |

分子量 |

105.09 g/mol |

IUPAC名 |

2,3-dihydroxypropanamide |

InChI |

InChI=1S/C3H7NO3/c4-3(7)2(6)1-5/h2,5-6H,1H2,(H2,4,7) |

InChIキー |

XLGVHAQDCFITCH-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)N)O)O |

正規SMILES |

C(C(C(=O)N)O)O |

同義語 |

2,3-dihydroxypropionamide glyceramide OH-PA cpd |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2,3 Dihydroxypropanamide and Chiral Variants

Direct Synthesis Pathways

Direct synthesis methods offer straightforward routes to produce 2,3-dihydroxypropanamide. These pathways are often characterized by their simplicity and efficiency.

Condensation Reactions Utilizing 2,3-Dihydroxypropanoic Acid and Ammonia (B1221849)

One of the primary methods for synthesizing this compound involves the direct condensation reaction between 2,3-dihydroxypropanoic acid and ammonia. ontosight.ai This reaction is a classic example of amidation, where the carboxylic acid group of the starting material reacts with ammonia to form the corresponding amide. The process is typically carried out under conditions that facilitate the removal of water, which is a byproduct of the reaction, to drive the equilibrium towards the product side. The use of different forms of 2,3-dihydroxypropanoic acid, such as D-glyceric acid or L-glyceric acid, can lead to the formation of the corresponding chiral isomers of the final product. nih.govnih.gov

Hydrolytic Conversion of 2,3-Dihydroxypropanonitrile Precursors

Another significant direct synthesis pathway is the hydrolytic conversion of 2,3-dihydroxypropanonitrile. ontosight.ai In this method, the nitrile group (-CN) of the precursor is hydrolyzed to an amide group (-CONH2). This transformation can be achieved under either acidic or basic conditions. The presence of the two hydroxyl groups in the starting material requires careful control of the reaction conditions to avoid side reactions. This method provides an alternative route to this compound, particularly when the nitrile precursor is readily available.

Stereoselective Synthesis and Chiral Induction

The synthesis of specific chiral variants of this compound is of great interest due to their potential applications in various fields, including the synthesis of complex bioactive molecules.

Enantioselective Approaches for Chiral this compound Moieties

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this can be achieved through various strategies, including the use of chiral catalysts. nih.gov For instance, the total synthesis of Deinococcucin A, a glycolipid containing a chiral this compound moiety, highlights the importance of such approaches. scispace.comresearchgate.netresearchgate.net The development of enantioselective methods is crucial for obtaining optically pure products, which is often a requirement for their intended applications. Research in this area focuses on designing catalysts and reaction conditions that can effectively control the stereochemical outcome of the synthesis. evitachem.com

Strategies Employing Chiral Starting Materials (e.g., N-acetylglucosamine derivatives)

An alternative strategy for obtaining chiral this compound is to start with a readily available chiral precursor. N-acetylglucosamine, a derivative of glucose, is a prominent example of such a starting material. researchgate.netresearcher.life A synthetic strategy for Deinococcucin A was developed starting directly from N-acetylglucosamine. researcher.life This approach leverages the inherent chirality of the starting material to produce the desired chiral product. The synthesis involved key steps like the oxidation of a primary amine to a nitrile and its subsequent hydrolysis to the amide under palladium (II) catalyzed conditions, ultimately yielding the target chiral α-hydroxyamide. researcher.life This method demonstrates the utility of using biocompatible and renewable resources for the synthesis of complex chiral molecules.

Green Chemistry and Sustainable Synthesis Innovations for this compound Production

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes.

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are being increasingly applied to the synthesis of this compound. encyclopedia.pubdiva-portal.org This includes the use of renewable feedstocks, such as biomass-derived carbohydrates, and the development of catalytic processes that minimize waste and energy consumption. nso-journal.orgmdpi.com For instance, the use of biocatalysts, such as enzymes, in aqueous media at ambient temperatures represents a significant advancement in green chemistry. acs.org These enzymatic processes can offer high selectivity and efficiency while avoiding the need for protecting groups and harsh reaction conditions. acs.org The focus on sustainable production also encompasses the entire lifecycle of the product, from the sourcing of raw materials to the final disposal. rsc.org

Below is a data table summarizing the different synthetic approaches:

| Synthetic Approach | Starting Materials | Key Features | Reference(s) |

| Direct Condensation | 2,3-Dihydroxypropanoic Acid, Ammonia | Straightforward amidation reaction. | ontosight.ai |

| Hydrolytic Conversion | 2,3-Dihydroxypropanonitrile | Hydrolysis of a nitrile to an amide. | ontosight.ai |

| Enantioselective Synthesis | Varies (e.g., prochiral substrates) | Use of chiral catalysts to induce stereoselectivity. | nih.govscispace.comresearchgate.netresearchgate.net |

| Chiral Pool Synthesis | N-acetylglucosamine | Utilization of a readily available chiral starting material. | researchgate.netresearcher.life |

| Green Chemistry Approaches | Renewable feedstocks (e.g., carbohydrates) | Focus on sustainability, use of biocatalysts, and waste reduction. | encyclopedia.pubdiva-portal.orgnso-journal.orgmdpi.comacs.orgrsc.org |

Catalytic Approaches in this compound Synthesis (e.g., Palladium-catalyzed conditions)

The synthesis of this compound and its chiral derivatives can be achieved through various catalytic routes, leveraging transition metals to facilitate key transformations with high efficiency and selectivity. While direct palladium-catalyzed synthesis of the entire this compound molecule is not extensively documented in publicly available literature, palladium catalysis plays a significant role in the synthesis of key precursors, particularly in the conversion of nitriles to amides. This approach is exemplified in the synthesis of complex natural products containing the this compound moiety.

Palladium(II) complexes have been shown to be effective catalysts for the hydration of nitriles to primary amides. researchgate.netfrontiersin.org This transformation is a crucial step in synthetic pathways that might start from cyanohydrins or other nitrile-containing precursors. The mechanism generally involves the coordination of the nitrile to the palladium(II) center, followed by nucleophilic attack of a water molecule or a water surrogate like an oxime or carboxamide. researchgate.netnii.ac.jporganic-chemistry.org For instance, research has demonstrated the use of palladium(II) acetate (B1210297) in the presence of ligands like triphenylphosphine (B44618) for the transfer hydration of nitriles. nii.ac.jp Another approach involves a palladium/arsenic-based catalytic cycle that operates under mild conditions (neutral pH and 60°C) for the hydration of a variety of nitriles. frontiersin.org While these methods are general for nitrile hydration, they underscore the potential for palladium catalysis in the final step of a synthesis of this compound if a 2,3-dihydroxynitrile precursor is used.

A prominent and well-documented catalytic method for the synthesis of chiral this compound derivatives is the Sharpless asymmetric dihydroxylation. This osmium-catalyzed reaction is highly effective for the enantioselective dihydroxylation of α,β-unsaturated amides, such as acrylamide (B121943) derivatives, to yield the corresponding chiral vicinal diols. researchgate.netwikipedia.org The reaction typically employs a catalytic amount of osmium tetroxide and a chiral ligand, most commonly a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). wikipedia.org The choice of the ligand dictates the stereochemical outcome of the reaction. Commercially available reagent mixtures, known as AD-mix-α (containing a (DHQ)₂PHAL ligand) and AD-mix-β (containing a (DHQD)₂PHAL ligand), simplify the procedure and consistently provide high yields and enantioselectivities. wikipedia.orgorganic-chemistry.org

A specific application of this methodology is the synthesis of (S)-N-Benzyl-2,3-dihydroxypropanamide from N-benzylacrylamide. This reaction demonstrates the practical utility of the Sharpless asymmetric dihydroxylation in preparing enantiomerically enriched this compound derivatives, which are valuable building blocks in medicinal chemistry. researchgate.net

The table below details the research findings for the synthesis of a chiral this compound derivative via Sharpless asymmetric dihydroxylation.

| Substrate | Catalyst System | Reagents | Solvent | Reaction Time | Yield | Product |

| N-Benzylacrylamide | Osmium tetroxide (catalytic, from AD-mix-β) | AD-mix-β, MsNH₂ | t-BuOH/H₂O | 48 h | 80% | (S)-N-Benzyl-2,3-dihydroxypropanamide |

Reactivity and Mechanistic Studies of 2,3 Dihydroxypropanamide Transformations

Chemical Transformations Involving Hydroxyl and Amide Functionalities

The hydroxyl and amide moieties of 2,3-dihydroxypropanamide are the primary sites for chemical modification, enabling the synthesis of a variety of derivatives through reactions like esterification, etherification, and acylation.

The two hydroxyl groups of this compound can readily undergo esterification with carboxylic acids or their activated derivatives. Research has demonstrated the successful monoacylation of N,N-dialkyl-2,3-dihydroxypropanamide derivatives. These reactions are typically performed to install specific functional groups, for instance, as part of a synthetic sequence to create more complex molecules. acs.org

Common methods for esterification include:

Reaction with Acid Chlorides: In the presence of a base like triethylamine, acid chlorides react with the hydroxyl groups to form esters in good yields. acs.org

Reaction with Acid Anhydrides: Acetic anhydride, for example, can be used to introduce an acetate (B1210297) group onto one of the hydroxyls. acs.org

DCC Coupling: Dicyclohexylcarbodiimide (DCC) coupling, often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), facilitates the direct reaction between a carboxylic acid and the diol. acs.org

Another form of esterification is phosphorylation, where a phosphate (B84403) group is added. For example, N-Dodecyl-2,3-dihydroxypropanamide can be phosphorylated using reagents like 2-chloro-2-oxo-1,3,2-dioxaphospholane to produce phosphocholine (B91661) derivatives, which are of interest as phospholipase A2 substrates. nih.gov

Detailed research findings on the monoacylation of a this compound derivative are presented below.

| Acylating Agent | Catalyst/Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acid Chlorides (e.g., PhCOCl, PhCH₂COCl) | Triethylamine | 0 °C | Monoacylated this compound derivative | 60-85% | acs.org |

| Acetic Anhydride | None specified | Room Temperature | Monoacetylated this compound derivative | Not specified | acs.org |

| Carboxylic Acids (e.g., Boc-protected amino acids) | DCC, DMAP (catalytic) | Not specified | Monoacylated this compound derivative | 60-85% | acs.org |

Etherification of the hydroxyl groups is also mechanistically feasible but is less commonly documented in the literature for this specific compound compared to esterification.

The primary amide group of this compound is generally stable and less reactive than the hydroxyl groups. The nitrogen atom's lone pair is delocalized through resonance with the carbonyl group, reducing its nucleophilicity. Consequently, direct acylation on the amide nitrogen is challenging.

However, modification of the amide is possible through transamidation reactions, which involve the exchange of the amide's amino group with a different amine. These reactions often require catalysts, such as Lewis or Brønsted acids, or metal complexes to proceed efficiently. researchgate.net While a general strategy, specific examples of transamidation applied directly to this compound are not widely reported. The synthesis of N-substituted derivatives, such as N-benzyl-2,3-dihydroxypropanamide, is typically achieved by starting with 2,3-dihydroxypropanoic acid and coupling it with the desired amine, rather than by modifying the pre-formed amide of this compound. nih.gov

Degradation Pathways and Stability Studies under Varying Chemical Conditions

The stability of this compound is a critical factor in its handling and application. Degradation can occur via hydrolysis of the amide bond or oxidation of the alcohol functionalities, with the rate and mechanism depending heavily on the chemical environment.

The amide bond in this compound is susceptible to hydrolysis, which cleaves the molecule into 2,3-dihydroxypropanoic acid and ammonia (B1221849). This process is typically slow at neutral pH but can be accelerated by acidic or basic conditions.

In a biological context, this compound (glyceramide) is a known metabolite formed from the enzymatic hydrolysis of glycidamide (B1671898), a reactive epoxide. This reaction is catalyzed by epoxide hydrolase and is considered a detoxification pathway for glycidamide. ethz.ch

Studies on the hydrolytic stability of α-keto amides derived from N,N-dialkyl-2,3-dihydroxypropanamide provide insight into the molecule's stability. While the parent α-keto amides are relatively stable in neutral aqueous solutions, their hydrolysis is significantly faster under buffered conditions, indicating catalysis by buffer components. acs.org

| Compound | Conditions | Half-life (t₁/₂) | Reference |

|---|---|---|---|

| α-Keto amide derivative of N,N-diethyl-2,3-dihydroxypropanamide | D₂O, 25 mM Phosphate Buffer, pD 5.4 | 136 hours | acs.org |

| GABA derivative of the α-keto amide | D₂O, 25 mM Phosphate Buffer, pD 5.4 | 38 hours | acs.org |

| GABA derivative of the α-keto amide | D₂O, 25 mM Phosphate Buffer, pD 7.1 | 8 hours | acs.org |

The hydroxyl groups of this compound are prone to oxidation. The secondary alcohol can be oxidized to a ketone, while the primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

A key example of this reactivity is found in the synthesis of α-keto amides used in photochemical studies. acs.org In this process, a mono-esterified N,N-diethyl-2,3-dihydroxypropanamide is treated with an oxidizing agent like pyridinium (B92312) chlorochromate (PCC). The secondary alcohol is selectively oxidized to a ketone, yielding the corresponding α-keto amide. acs.org This transformation highlights a specific oxidative pathway for derivatives of this compound.

Metabolically, this compound is formed downstream of an oxidative step. Acrylamide (B121943) is first oxidized by cytochrome P450 enzymes to the epoxide glycidamide, which is then hydrolyzed to this compound. ethz.chnih.gov

Photochemical Reactions and Cleavage Mechanisms (e.g., from α-keto amides)

While this compound itself is not noted for significant photochemical reactivity, its derivatives have been engineered for light-induced reactions. Specifically, α-keto amides synthesized from N-alkyl-2,3-dihydroxypropanamide derivatives are designed to function as photolabile protecting groups for carboxylic acids. acs.org

Upon irradiation with light (e.g., >300 nm), these α-keto amides undergo a cleavage reaction to release the attached carboxylic acid. acs.org The proposed mechanism involves several steps:

Excitation of the α-keto amide chromophore by light absorption.

An intramolecular hydrogen atom transfer from an N-alkyl group to the excited keto oxygen atom.

Formation of a zwitterionic intermediate.

Elimination of a carboxylate anion from this intermediate.

The efficiency of this photocleavage is relatively high, with quantum yields (Φ) ranging from 0.24 to 0.38 for N,N-diethyl and N,N-diisopropyl α-keto amide derivatives. acs.org The other cleavage coproducts are typically oxazolidinone derivatives, such as 5-hydroxyoxazolidin-4-ones. acs.org

| α-Keto Amide Derivative | Leaving Group (LG) | Quantum Yield (Φ) of Photocleavage | Reference |

|---|---|---|---|

| N,N-Diethyl α-keto amide (1a) | CH₃CO₂⁻ | 0.38 | acs.org |

| N,N-Diethyl α-keto amide (1a) | PhCH₂CO₂⁻ | 0.32 | acs.org |

| N,N-Diisopropyl α-keto amide (1b) | CH₃CO₂⁻ | 0.31 | acs.org |

| N,N-Diisopropyl α-keto amide (1b) | BocAla | 0.24 | acs.org |

Interactions with Acidic Resins and Ring-Opening Reactions of Related Epoxides

The transformation of epoxides into diols is a fundamental reaction in organic synthesis, often facilitated by acid catalysis. In the context of this compound, its synthesis can be efficiently achieved through the acid-catalyzed hydrolysis of its epoxide precursor, 2,3-epoxypropanamide (glycidamide). The use of solid acidic resins as catalysts offers a significant advantage over traditional mineral or organic acids, primarily due to their ease of separation from the reaction mixture, which simplifies product purification. oup.com

Research has demonstrated that 2,3-epoxypropanamide can be readily converted to this compound in high yields by employing a catalytic amount of commercially available acidic resins. oup.comresearchgate.netoup.com This process involves the hydration of the epoxide ring, a reaction that proceeds efficiently under the influence of the acidic sites on the resin.

Detailed Research Findings

A study by Sugiyama et al. investigated the efficacy of various acidic resins and organic acids in catalyzing the hydration of 2,3-epoxypropanamide to this compound. oup.com The experiments were conducted at 80°C, and the reaction progress was monitored over time. The results highlight the superior performance of solid acidic resins compared to some homogeneous acid catalysts.

For instance, the use of Amberlyst 15, a macroreticular sulfonic acid resin, resulted in the complete conversion of the epoxide within 30 minutes. Other resins, such as Dowex 50W and Amberlite IR-120B, also proved to be effective catalysts for this transformation. In contrast, using formic acid, as described in earlier literature, required longer reaction times and presented challenges in its removal from the final product. oup.com

The findings from the comparative study are summarized in the table below.

Table 1: Comparison of Catalysts for the Hydration of 2,3-Epoxypropanamide Reaction Conditions: 0.1 g of catalyst in 1 ml of H₂O at 80°C with 1 mmol of 2,3-epoxypropanamide.

| Catalyst | Time for >95% Conversion (min) |

|---|---|

| Amberlyst 15 | 30 |

| Dowex 50W | 60 |

| Amberlite IR-120B | 120 |

| Formic Acid | 180 |

Data sourced from Sugiyama et al. (1989). oup.com

Mechanism of Acid-Catalyzed Epoxide Ring-Opening

The ring-opening of epoxides under acidic conditions is a well-established reaction that proceeds through a mechanism with characteristics of both SN1 and SN2 pathways. libretexts.orgbyjus.com The reaction is initiated by the protonation of the epoxide oxygen by the acid catalyst (e.g., the sulfonic acid groups on the resin). libretexts.orgkhanacademy.org This step activates the epoxide ring by creating a good leaving group (a hydroxyl group).

The key steps are as follows:

Protonation: The epoxide oxygen atom is protonated by the acidic resin, forming a protonated epoxide intermediate. byjus.com

Nucleophilic Attack: A nucleophile, in this case, water, attacks one of the electrophilic carbons of the epoxide ring. libretexts.org The high strain of the three-membered ring facilitates this opening. libretexts.org For unsymmetrical epoxides, the attack generally occurs at the more substituted carbon, as it can better stabilize the developing partial positive charge, a feature reminiscent of an SN1 reaction. byjus.comfiveable.me However, the attack still occurs from the backside, characteristic of an SN2 reaction, leading to an inversion of stereochemistry at the site of attack. libretexts.orgchimia.ch

Deprotonation: The resulting intermediate is deprotonated by a water molecule or the conjugate base of the acid catalyst to yield the final 1,2-diol product and regenerate the acid catalyst. libretexts.org

In the case of 2,3-epoxypropanamide, the nucleophilic attack by water on the protonated epoxide leads to the formation of this compound. The reaction results in the formation of a trans-diol, consistent with the backside attack mechanism. libretexts.orgbyjus.com The use of solid acidic resins provides a high concentration of protons within the polymer matrix, effectively catalyzing the hydration reaction. ub.edu

Advanced Analytical Methodologies for Detection and Quantification of 2,3 Dihydroxypropanamide

Chromatographic Techniques and Method Development

Chromatography is a cornerstone for the separation and quantification of 2,3-Dihydroxypropanamide from intricate mixtures such as biological fluids or food products. spectroscopyonline.com Both gas and liquid chromatography, especially when coupled with mass spectrometry, offer robust platforms for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, which contains two hydroxyl groups and an amide group, direct analysis by GC-MS is challenging. Therefore, chemical derivatization is an essential step to increase its volatility and thermal stability. jfda-online.comresearchgate.net

Common derivatization strategies include silylation or acylation. jfda-online.comgcms.cznih.gov Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on the hydroxyl and amide groups with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. gcms.cznih.gov Acylation can also be employed to achieve similar results. jfda-online.com

Once derivatized, the compound can be effectively separated on a capillary GC column, typically a non-polar or medium-polarity column, and detected by a mass spectrometer. The mass spectrometer provides high selectivity and sensitivity, allowing for trace-level detection and quantification. researchgate.net It identifies the compound based on its unique mass spectrum and retention time. This method is particularly valuable for quantifying this compound as a metabolite of acrylamide (B121943) in biological samples, where it is often present at low concentrations. ethz.chnih.gov Quantification is typically performed using selected ion monitoring (SIM) mode to enhance sensitivity and selectivity, often with the use of a deuterated internal standard to ensure accuracy. mdpi.com

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Reaction Conditions | 60°C for 30 minutes |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Selected Ion Monitoring (SIM) of characteristic fragment ions |

High-Performance Liquid Chromatography (HPLC) Method Validation and Development

High-Performance Liquid Chromatography (HPLC) is highly suitable for the analysis of polar, non-volatile compounds like this compound, often without the need for derivatization. humanjournals.com Method development focuses on optimizing the separation of the analyte from other matrix components. actascientific.com

Given the polar nature of this compound, several HPLC modes can be employed. Reversed-phase (RP-HPLC) with a polar-endcapped C18 column and a highly aqueous mobile phase is a common starting point. ijrpc.com For enhanced retention of very polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. nih.gov In HILIC, a polar stationary phase (e.g., silica, amide, or diol) is used with a mobile phase containing a high percentage of a non-polar organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.govresearchgate.net

Detection is typically achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity, making it the gold standard for quantitative analysis in complex samples like food or biological tissues. nih.govnih.govnih.gov

Method validation is performed according to ICH guidelines to ensure the method is reliable, reproducible, and fit for its intended purpose. actascientific.comijrpc.comdiva-portal.org Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

| Validation Parameter | Description | Typical Acceptance Criterion |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis; no interference at the analyte's retention time in blank samples. |

| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for spiked samples. |

| Precision (RSD) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1 |

Spectroscopic Characterization Beyond Basic Identification

While chromatography provides separation and quantification, spectroscopic techniques offer in-depth information about the molecular structure, conformation, and vibrational properties of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. measurlabs.com For this compound, ¹H and ¹³C NMR spectra provide primary evidence of its structure.

Advanced two-dimensional (2D) NMR techniques can further confirm the structure and provide insights into the molecule's conformation in solution. unimi.itnumberanalytics.commdpi.com

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming the connectivity of the three-carbon backbone (H-2 with H-1 and H-3 protons). wikipedia.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals for C1, C2, and C3. numberanalytics.comwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds, which can confirm the placement of the amide group by showing a correlation from the amide protons to the carbonyl carbon (C=O). numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : By detecting through-space interactions between protons, NOESY can provide information about the preferred conformation and spatial arrangement of the molecule in solution, such as the relative orientation of the hydroxyl and amide groups. copernicus.orgharvard.edu

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations | Key COSY Correlations |

|---|---|---|---|---|

| C1 (-CONH₂) | - | ~175 | H2, H3 | - |

| C2 (-CH(OH)-) | ~4.0 | ~72 | H3 | H3 |

| C3 (-CH₂(OH)) | ~3.7 | ~64 | H2 | H2 |

| -NH₂ | ~7.0-7.5 (broad) | - | C1 | - |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. nih.gov For this compound, these methods are excellent for characterizing the prominent amide and hydroxyl groups.

FT-IR Spectroscopy : This technique is particularly sensitive to polar bonds. The spectrum of this compound is expected to show strong absorption bands for:

O-H stretching : A broad band around 3300 cm⁻¹ due to the hydrogen-bonded hydroxyl groups.

N-H stretching : Two bands in the 3350-3180 cm⁻¹ region for the primary amide.

C=O stretching (Amide I band) : A very strong, sharp band around 1640-1660 cm⁻¹. This is one of the most characteristic absorptions for amides. spectroscopyonline.comirdg.org

N-H bending (Amide II band) : A strong band around 1640-1550 cm⁻¹.

C-O stretching : Strong bands in the 1200-1000 cm⁻¹ region.

Raman Spectroscopy : This technique is more sensitive to non-polar, symmetric bonds and provides complementary information. researchgate.net Key expected signals would include:

C-C stretching : Signals for the carbon backbone.

Symmetric vibrations that may be weak or absent in the IR spectrum.

The combination of both techniques provides a more complete vibrational analysis of the molecule. core.ac.uk

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique Activity | Comment |

|---|---|---|---|

| O-H Stretch | ~3300 (broad) | Strong in IR, Weak in Raman | Indicates hydrogen bonding. |

| N-H Stretch | 3350-3180 | Strong in IR, Moderate in Raman | Primary amide group. |

| C=O Stretch (Amide I) | ~1650 | Very Strong in IR, Moderate in Raman | Characteristic amide carbonyl absorption. irdg.org |

| N-H Bend (Amide II) | ~1600 | Strong in IR, Weak in Raman | Coupled N-H bending and C-N stretching. |

| C-O Stretch | 1200-1000 | Strong in IR, Moderate in Raman | From primary and secondary alcohol groups. |

Mass Spectrometry (MS/MS) for Metabolite Identification and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of metabolites like this compound in complex biological matrices. nih.govresearchgate.net In an MS/MS experiment, the protonated molecule (or another suitable precursor ion) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. neu.edu.tr

The fragmentation pattern is a unique signature of the molecule's structure. For this compound (Molecular Weight: 105.09), the protonated molecule [M+H]⁺ would have an m/z of 106.1. Plausible fragmentation pathways would involve neutral losses of small, stable molecules:

Loss of water (-18 Da) : From the hydroxyl groups, leading to a fragment at m/z 88.1.

Loss of ammonia (B1221849) (-17 Da) : From the amide group, leading to a fragment at m/z 89.1.

Loss of the amide group as a radical (-44 Da) : Cleavage of the C1-C2 bond to yield a fragment corresponding to the glyceraldehyde-like structure.

Cleavage of the carbon backbone : Resulting in smaller characteristic fragments.

By comparing the observed fragmentation pattern to that of a known standard or to predicted patterns, one can confidently identify this compound even at trace levels. researchgate.netlibretexts.orgmdpi.com

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 106.1 | 89.1 | NH₃ (17) | Protonated 2,3-dihydroxypropenoic acid |

| 106.1 | 88.1 | H₂O (18) | Protonated 2-hydroxy-3-oxopropanamide or similar isomer |

| 106.1 | 70.1 | 2 x H₂O (36) | Dehydrated propenamide structure |

| 88.1 | 70.1 | H₂O (18) | Sequential water loss |

| 106.1 | 44.0 | C₂H₄O₂ (62) | Protonated formamide (B127407) [HCONH₃]⁺ |

UV-Vis Spectroscopy for Concentration Determination and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique used for the quantitative analysis of chemical substances by measuring the absorption of UV or visible light. kjpupi.iddergipark.org.tr The fundamental principle behind its quantitative application is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijprajournal.comresearchgate.net

For a compound to be analyzable by UV-Vis spectroscopy, it must possess a chromophore, a part of the molecule responsible for absorbing light. ijprajournal.comupi.edu The simple this compound structure lacks a significant chromophore to absorb light in the typical 200–800 nm range. libretexts.org However, when the this compound moiety is part of a larger, conjugated system, UV-Vis spectroscopy becomes a powerful tool. For instance, derivatives of this compound that incorporate aromatic or heterocyclic systems can be readily quantified. researcher.life The concentration of such derivatives in a solution can be determined by creating a calibration curve, which is a plot of absorbance versus the concentration of several standard solutions. researchgate.netresearchgate.net The wavelength of maximum absorbance (λmax) is selected for the analysis to ensure the highest sensitivity. technologynetworks.com

UV-Vis spectroscopy is also instrumental in studying molecular interactions. researchgate.net When a molecule like a this compound derivative interacts with other substances, such as metal ions or biological macromolecules like proteins, changes in the electronic environment of the chromophore can occur. nih.gov These changes are observable in the UV-Vis spectrum as:

Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength. researchgate.net

Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength.

Hyperchromic Effect: An increase in absorption intensity (absorbance). researchgate.net

Hypochromic Effect: A decrease in absorption intensity. researchgate.net

For example, studies on the formation of complexes between hydroxamic acid derivatives and metal ions like iron(III) can be monitored using UV-Vis spectroscopy to determine the stoichiometry and stability of the resulting complexes. oup.comacs.org Similarly, the interaction of drug candidates containing the this compound scaffold with proteins can be evaluated by observing these spectral changes, providing insights into binding mechanisms. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₂H₃₀N₈O₅ |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 9.1258(4) |

| b (Å) | 10.6225(5) |

| c (Å) | 30.1870(14) |

| Volume (ų) | 2926.3(2) |

| Z (Formula units per cell) | 4 |

| Temperature (K) | 200 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I > 2σ(I)] | Rgt(F) = 0.0367 |

| wR(F²) (all data) | 0.0837 |

A critical aspect revealed by X-ray crystallography is the network of intermolecular interactions that stabilizes the crystal lattice. numberanalytics.com In molecular crystals, hydrogen bonds, π-π stacking, and van der Waals forces are the primary interactions governing the molecular packing. numberanalytics.comchemrxiv.org For derivatives of this compound, the hydroxyl (-OH) and amide (-CONH₂) groups are potent hydrogen bond donors and acceptors. cam.ac.uk The crystal structure of the aforementioned benzimidazole (B57391) derivative confirms the presence of extensive hydrogen bonding, which plays a crucial role in the formation of its supramolecular structure. researchgate.net

Furthermore, X-ray crystallography is vital in drug design and structural biology. In a recent study, the crystal structure of N-(2-nitro-3,4-dihydroquinazolin-8-yl)-2,3-dihydroxypropanamide bound to the protein tankyrase 2 (TNKS2) was determined. biorxiv.org This analysis revealed that the diol substituent of the this compound moiety engages in new, specific interactions within the protein's binding pocket, which contributes to improved binding affinity and selectivity. biorxiv.org Such detailed structural information is invaluable for the rational design of more potent and selective enzyme inhibitors.

Theoretical and Computational Investigations of 2,3 Dihydroxypropanamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and intrinsic reactivity of a molecule based on the fundamental laws of quantum mechanics. d-nb.info

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scispace.com It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. d-nb.infoscispace.com DFT has become a popular tool in chemistry for predicting molecular geometries, energies, and a variety of properties related to chemical reactivity. scispace.comnih.gov

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness, allowing for the prediction of how a molecule will behave in a chemical reaction. mdpi.comrsc.org Reactivity indices derived from DFT calculations can identify the most likely sites for nucleophilic or electrophilic attack. mdpi.com

Local Reactivity Descriptors (Fukui Functions): These indices, such as the electrophilic Pk+ and nucleophilic Pk- Parr functions, indicate the reactivity at specific atomic sites within the molecule. mdpi.com For 2,3-dihydroxypropanamide, these calculations would pinpoint which of the oxygen or nitrogen atoms is most susceptible to electrophilic attack and which carbon or hydrogen atoms are most prone to nucleophilic attack.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the expected results from such a calculation can be tabulated.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These values are representative and would be determined by specific DFT calculations.)

| Property | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Chemical Potential (μ) | -3.15 eV | Measures the escaping tendency of an electron from the system. |

| Hardness (η) | 4.35 eV | Resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | 1.14 eV | Describes the ability of the species to accept electrons. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without the inclusion of empirical data. researchgate.net These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide highly accurate predictions for molecular properties. They are considered a benchmark for assessing the accuracy of other methods. researchgate.net

For a molecule like this compound, high-accuracy ab initio calculations would be valuable for determining precise values for properties that are sensitive to electron correlation effects.

Table 2: Illustrative High-Accuracy Molecular Properties for this compound from Ab Initio Calculations (Note: These values are representative and would be determined by specific ab initio calculations.)

| Property | Illustrative Value | Method Example | Significance |

| Ground State Energy | -397.12345 Hartree | CCSD(T) | The total electronic energy of the molecule in its most stable form. |

| Dipole Moment | 3.85 Debye | MP2 | Quantifies the overall polarity of the molecule, arising from its asymmetrical charge distribution. |

| Polarizability | 45.6 a.u. | CCSD | Measures the deformability of the electron cloud in an external electric field. |

| Vibrational Frequencies | 3450 cm-1 (O-H stretch) | MP2 | Predicts the molecule's infrared spectrum, corresponding to specific bond vibrations. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about the molecule's flexibility, conformational changes, and thermodynamic properties. mdpi.commdpi.com

For this compound, the key elements of conformational flexibility are the rotations around the C-C single bonds and the orientation of the hydroxyl (-OH) and amide (-CONH₂) functional groups. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the barriers between them. nih.govnih.gov This analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site or interact with other molecules. chemrxiv.org Principal Component Analysis (PCA) is often used to analyze MD trajectories to identify the most significant collective motions within the molecule. nih.gov

Table 3: Key Conformational Dihedrals in this compound for MD Analysis

| Dihedral Angle | Atoms Defining the Angle | Description of Motion | Expected Behavior in Simulation |

| τ1 | O=C-C2-C3 | Rotation around the central C2-C3 bond. | This rotation determines the relative orientation of the amide and the terminal hydroxymethyl group. Multiple stable conformers (e.g., gauche, anti) are expected. |

| τ2 | H₂N-C-C2-O | Rotation around the C-C2 bond. | Influences the orientation of the amide group relative to the C2 hydroxyl group, allowing for potential intramolecular hydrogen bonding. |

| τ3 | C-C2-O-H | Rotation of the C2 hydroxyl group. | Determines the hydrogen bond donor/acceptor capabilities of this hydroxyl group. |

| τ4 | C2-C3-O-H | Rotation of the C3 hydroxyl group. | Determines the hydrogen bond donor/acceptor capabilities of this hydroxyl group. |

In Silico Modeling of Molecular Interactions and Ligand Binding (e.g., receptor-ligand interactions)

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of molecular recognition. oamjms.eudrughunter.com

The process involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity. mdpi.com Given its structure, which resembles a fragment of a sugar or a peptide, plausible biological targets could include glycosidases, dehydrogenases, or transferases.

A hypothetical docking study of this compound into the active site of an enzyme would reveal:

Binding Pose: The most stable 3D arrangement of the ligand within the receptor's binding pocket.

Key Interactions: Specific hydrogen bonds, electrostatic interactions, and van der Waals contacts that stabilize the complex. The hydroxyl and amide groups of this compound are expected to be primary drivers of interaction through hydrogen bonding.

Binding Affinity: A calculated score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Enzyme (Note: These results are illustrative for a hypothetical enzyme active site.)

| Interaction Type | This compound Group | Hypothetical Interacting Residue | Predicted Distance (Å) |

| Hydrogen Bond (Donor) | C2-Hydroxyl (-OH) | Aspartic Acid (ASP) | 2.8 |

| Hydrogen Bond (Donor) | C3-Hydroxyl (-OH) | Glutamic Acid (GLU) | 3.0 |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) | Arginine (ARG) | 2.9 |

| Hydrogen Bond (Donor) | Amide (-NH₂) | Serine (SER) backbone C=O | 3.1 |

| Binding Score | N/A | N/A | -6.5 kcal/mol |

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. By calculating the energy of reactants, products, and intermediate structures, it is possible to construct a potential energy surface for a reaction. A key goal is to locate the transition state (TS)—the highest energy point along the reaction coordinate—which determines the activation energy (Ea) and thus the reaction rate. acs.org

For this compound, several reactions could be investigated, including its synthesis via ammonolysis of 2,3-dihydroxypropanoic acid or its degradation through hydrolysis or oxidation. For instance, the oxidation of the primary alcohol at the C3 position to an aldehyde is a plausible metabolic or synthetic transformation.

Computational analysis of this reaction would involve:

Optimizing the geometries of the reactant (this compound), the product (2-hydroxy-3-oxopropanamide), and any intermediates.

Locating the transition state structure connecting the reactant and the product.

Table 5: Illustrative Energetics for a Hypothetical Oxidation of this compound (Note: These values are representative for a proposed reaction pathway.)

| Parameter | Illustrative Value (kcal/mol) | Significance |

| Energy of Reactant | 0.0 (Reference) | The starting energy of the system. |

| Energy of Transition State (ETS) | +25.5 | The energy maximum along the reaction path; determines the reaction barrier. |

| Energy of Product | -15.0 | The final energy of the system. |

| Activation Energy (Ea) | +25.5 | The minimum energy required to initiate the reaction. A higher value means a slower reaction. |

| Reaction Energy (ΔE) | -15.0 | The net energy change. A negative value indicates an exothermic reaction. |

Biological and Biochemical Roles at the Molecular and Pathway Level Excluding Clinical Outcomes

Role as an Endogenous Metabolite

2,3-Dihydroxypropanamide, also known as glyceramide, is a chemical compound that has been identified as an endogenous metabolite in humans, detected in substances like blood. hmdb.cahmdb.ca Its presence is significantly linked to the body's processing of certain external compounds, known as xenobiotics.

This compound is a notable metabolite in the oxidative pathway of acrylamide (B121943), a compound formed in starchy foods during high-temperature cooking. nih.govresearchgate.net The biotransformation process in the body, primarily in the liver, involves the conversion of acrylamide into a reactive epoxide called glycidamide (B1671898) by the enzyme cytochrome P450 2E1. jpp.krakow.plethz.ch

This glycidamide is a critical intermediate. It can either be detoxified through conjugation with glutathione (B108866) or undergo hydrolysis. jpp.krakow.plresearchgate.net The hydrolysis of glycidamide, catalyzed by the enzyme epoxide hydrolase, breaks the epoxide ring and results in the formation of this compound. ethz.chresearchgate.netnih.gov This dihydroxy-metabolite is considered less toxic than its precursor, glycidamide. researchgate.net Following its formation, this compound can be further metabolized to 2,3-dihydroxypropionic acid. nih.gov

Studies have confirmed that this compound is a major metabolite of the oxidative pathway of acrylamide. nih.gov After a human volunteer ingested a dose of labeled acrylamide, 5.4% of it was eliminated in the urine as this compound within 46 hours. nih.gov This metabolite, along with others from the oxidative pathway, accounts for a significant portion of the ingested acrylamide dose. nih.gov Its detection in the urine of rats and mice exposed to acrylamide further establishes this metabolic link. nih.gov

Table 1: Key Molecules in the Acrylamide Metabolic Pathway

| Molecule | Role |

|---|---|

| Acrylamide | Parent compound, ingested from external sources. |

| Glycidamide | Reactive epoxide metabolite of acrylamide, formed by cytochrome P450 2E1. jpp.krakow.plethz.ch |

| Epoxide Hydrolase | Enzyme that catalyzes the hydrolysis of glycidamide. ethz.chresearchgate.net |

| This compound | Hydrolysis product of glycidamide; a major urinary metabolite. nih.govnih.gov |

| 2,3-dihydroxypropionic acid | Subsequent metabolite of this compound. researchgate.netnih.gov |

The this compound structure also appears as a component of metabolites of more complex molecules, such as pharmaceuticals. For instance, in the metabolism of the cancer drug Ibrutinib, a dihydrodiol metabolite (PCI-45227 or M37) is formed. researchgate.nethyphadiscovery.com This occurs via epoxidation of the acryloyl moiety by CYP3A enzymes, followed by hydrolysis to a dihydrodiol, a structure analogous to this compound. researchgate.nethyphadiscovery.com

More directly, a specific metabolite of Ibrutinib has been identified as (R)-N-(2-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-hydroxypentyl)-2,3-dihydroxypropanamide. fda.gov This demonstrates that the this compound moiety can be attached to a larger drug molecule as part of the metabolic process. Similarly, a metabolite of another drug, Allitinib, is identified as N-(4-((3-chloro-4-hydroxyphenyl)amino)-6-quinazolinyl)-2,3-dihydroxypropanamide. fda.gov These examples show that the formation of a dihydroxypropanamide structure is a metabolic route for compounds containing an acrylamide-like functional group.

While the formation of this compound from xenobiotics like acrylamide is well-documented, its classification by the Human Metabolome Database as an endogenous metabolite found in blood suggests there may be other, less-characterized metabolic origins. hmdb.cahmdb.cawikipedia.org The primary identified sources remain the metabolic processing of external compounds. nih.govnih.gov The full extent of its endogenous production pathways, independent of xenobiotic metabolism, is not extensively detailed in the current scientific literature.

Molecular Interactions with Biomacromolecules

The this compound moiety can be involved in interactions with enzymes, particularly when it is part of a larger molecule. Research on novel antitumor agents has shown that derivatives of the natural product lavendamycin (B1674582), which were synthesized to include a this compound group, can act as substrates for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov NQO1 is an enzyme often elevated in tumor cells. nih.gov

In another study, compounds containing a this compound substituent attached to a quinazolin-4-one core were synthesized and evaluated as enzyme inhibitors. biorxiv.org Specifically, a compound named 3-(2-methyl-4-oxo-3,4-dihydroquinazolin-8-yl)-2,3-dihydroxypropanamide was shown to inhibit the activity of poly(ADP-ribose) polymerases (PARPs), particularly tankyrases (TNKS1/2), which are involved in cellular signaling pathways. biorxiv.org These findings indicate that the this compound structure can play a role in the binding and modulation of enzyme activity.

The formation of covalent bonds between reactive chemicals and proteins, known as protein adducts, is a key aspect of toxicology. The precursor to this compound, the reactive epoxide glycidamide, is known to form adducts with major blood proteins like hemoglobin (Hb) and human serum albumin (HSA). researchgate.netethz.chwikipedia.orgdiva-portal.org Glycidamide reacts with amino acid residues in these proteins, such as the N-terminal valine of hemoglobin. nih.govwikipedia.org

This compound itself is the product of glycidamide hydrolysis and is generally considered a less reactive, detoxified compound. researchgate.net However, the this compound structure can be part of larger molecules that are implicated in protein adduct formation. fda.gov For example, the complex Ibrutinib metabolite that contains the this compound moiety is associated with protein adducts. fda.gov This suggests that while the simple this compound molecule is a detoxification product, the chemical structure can be present in larger metabolites that retain the ability to bind to biomacromolecules. Human serum albumin is a major target for adduct formation by various electrophilic compounds due to its high abundance in plasma and the presence of reactive nucleophilic sites. diva-portal.orgnih.gov Likewise, hemoglobin adducts are stable and serve as long-term biomarkers of exposure to reactive chemicals. researchgate.neteuropa.eu

Table 2: Summary of Molecular Interactions

| Interacting Molecule | Type of Interaction | Context |

|---|---|---|

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Substrate Binding | Lavendamycin analogues with a this compound moiety act as substrates. nih.gov |

| Poly(ADP-ribose) polymerases (PARPs) | Enzyme Inhibition | Quinazolin-4-one derivatives with a this compound group inhibit PARP activity. biorxiv.org |

| Hemoglobin (Hb) | Adduct Formation (by precursor) | The precursor glycidamide forms adducts with Hb. ethz.chwikipedia.org |

| Human Serum Albumin (HSA) | Adduct Formation (by precursor) | The precursor glycidamide forms adducts with HSA. ethz.ch |

| Proteins | Adduct Formation (by complex metabolite) | An Ibrutinib metabolite containing a this compound moiety is linked to protein adduct formation. fda.gov |

Involvement in Cellular Signaling Pathways and Regulatory Mechanisms

The this compound moiety is a key structural feature in certain synthetic molecules designed as tankyrase inhibitors. biorxiv.orgresearchgate.net Tankyrases (TNKS1 and TNKS2) are enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family that play a crucial role in regulating the Wnt/β-catenin signaling pathway. biorxiv.orgnih.gov The Wnt/β-catenin pathway is vital for embryonic development, cell proliferation, and differentiation. nih.gov

Tankyrases destabilize the axin protein complex, which is responsible for the degradation of β-catenin. nih.govmdpi.com By inhibiting tankyrases, the axin complex is stabilized, leading to the degradation of β-catenin and subsequent downregulation of Wnt/β-catenin signaling. nih.govmdpi.com Dysregulation of this pathway is implicated in various cancers, making tankyrase inhibitors a promising therapeutic target. nih.govmdpi.comnih.gov

Research has shown that quinazolin-4-one derivatives incorporating a this compound substituent at the C-8 position can act as potent tankyrase inhibitors. biorxiv.orgresearchgate.net For example, compound 49 , N-(2-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-8-yl)-2,3-dihydroxypropanamide, demonstrated significant inhibitory activity against TNKS2 with an IC₅₀ of 65 nM. researchgate.net These inhibitors engage in specific interactions within the nicotinamide (B372718) binding site of the tankyrase enzyme. biorxiv.orgresearchgate.net The diol group of the this compound moiety can form crucial hydrogen bonds, enhancing both the affinity and selectivity of the inhibitor. researchgate.net Studies have confirmed that these compounds can effectively attenuate Wnt/β-catenin signaling in cellular assays at sub-micromolar concentrations. researchgate.netsymeres.com

| Compound ID | Structure | Target Enzyme | IC₅₀ (nM) | Effect on Wnt/β-Catenin Signaling |

| 49 | N-(2-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-8-yl)-2,3-dihydroxypropanamide | TNKS2 | 65 | Attenuation |

| Diol-substituted quinazolin-4-ones | General structure with diol at C-8 | TNKS1/2 | Varies | Attenuation |

The this compound structure has been incorporated into novel compounds designed to interfere with bacterial quorum sensing (QS) and subsequent biofilm formation. acs.org Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density, often leading to the formation of biofilms that increase resistance to antibiotics. unistra.frjmb.or.krmdpi.com

Compounds like N-benzyl-2,3-dihydroxypropanamide have been identified as ligands for the LsrK enzyme. acs.org Spectroscopic analyses, including circular dichroism, have confirmed that the binding of these compounds to LsrK induces conformational changes in the enzyme, indicating a direct interaction. acs.org This interaction is believed to be the mechanism behind the observed inhibition of biofilm formation. The antibiofilm activity of these compounds is primarily attributed to QS inhibition rather than direct antimicrobial effects. acs.org This approach represents a promising strategy to combat antimicrobial resistance by targeting bacterial communication rather than viability. acs.orgunistra.fr

| Compound | Target Bacteria | Target Enzyme | Effect |

| N-Benzyl-2,3-dihydroxypropanamide (and related derivatives) | Staphylococcus aureus, Pseudomonas aeruginosa | LsrK | Inhibition of biofilm formation via quorum sensing interference |

In the context of aldose reductase, an enzyme implicated in diabetic complications, D-glyceramide (a stereoisomer of this compound) has been used as a hydrophilic substrate in studies aimed at developing differential inhibitors. mdpi.com This highlights the ability of the glyceramide structure to be recognized and processed by specific enzyme active sites.

The this compound structure is found in naturally occurring glycolipids with immunomodulatory properties. researchgate.netresearchgate.net For example, Deinococcucin A, a glycolipid from the extremophilic bacterium Deinococcus, contains an N-acetyl glucosamine (B1671600) linked to a chiral this compound moiety. researchgate.netresearchgate.netresearchgate.net These types of phosphoglycolipids have been shown to stimulate the production of cytokines like IL-1β in human monocytes. researchgate.net

The immunomodulatory effects of these glycolipids are often mediated through interactions with Toll-like receptors (TLRs), which are key components of the innate immune system. nih.gov While some bacterial glycolipids are known agonists of TLR-4, the specific receptor for phosphoglycolipids containing the this compound moiety has been suggested to be TLR-independent in some cases. researchgate.netresearchgate.net The precise mechanisms by which these molecules modulate immune responses are an active area of research. researchgate.netgoogle.com The synthesis of these complex glycolipids and their analogues allows for the investigation of their structure-activity relationships and their potential as therapeutic immunomodulators. researchgate.netresearchgate.net

Metal Chelation and Complex Formation in Biological Systems

The hydroxyl groups of this compound, similar to its parent molecule glycerol (B35011), can participate in the chelation of metal ions. nih.govresearchgate.net The ability of polyols to form complexes with metal ions is a well-established chemical phenomenon. nih.govnih.govlibretexts.org In biological systems, such interactions can be significant, as metal ions play crucial roles as cofactors in enzymes and in maintaining the structural integrity of biomolecules.

Studies on glycerol have demonstrated its ability to form complexes with various metal ions, including copper, iron, and manganese. nih.gov The deprotonated forms of glycerol, known as glycerolato ligands, can coordinate with metal centers through their alkoxide groups, often leading to the formation of polynuclear species. researchgate.netmdpi.com Given the structural similarity, it is plausible that this compound can also form stable complexes with biologically relevant metal cations. The amide group could potentially also participate in coordination, providing an additional binding site.

While specific studies focusing solely on the metal chelating properties of this compound in biological contexts are limited, the known chemistry of glycerol and other polyols suggests that this interaction is chemically feasible and could have biological implications. nih.govnih.govmdpi.com

Research on Derivatives and Analogs of 2,3 Dihydroxypropanamide

Structural Modification Strategies and Structure-Activity Relationship (SAR) Studies

The core of advancing 2,3-dihydroxypropanamide as a pharmacophore lies in the systematic modification of its structure to understand and optimize its interaction with biological systems. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the design of more potent and selective analogs.

Synthesis of Novel Analogs with Modified Amide or Hydroxyl Groups

Research into the modification of the amide and hydroxyl groups of this compound has opened avenues for creating a diverse library of analogs. The amide group, a key hydrogen bond donor and acceptor, is a primary target for modification. Strategies include N-alkylation and N-arylation to explore the impact of steric bulk and electronic properties on activity. Furthermore, the amide bond can be replaced with bioisosteres to improve metabolic stability and modulate binding interactions.

The vicinal diol is another critical feature for biological recognition. Modification of these hydroxyl groups through etherification, esterification, or replacement with other functional groups can significantly alter a compound's polarity, lipophilicity, and binding affinity. For instance, selective protection or derivatization of the primary versus the secondary hydroxyl group can probe the specific spatial requirements of a binding pocket.

| Compound ID | R1 | R2 | R3 | Modification Type |

| DHPA-01 | H | H | H | Parent Compound |

| DHPA-02 | CH₃ | H | H | N-Alkylation |

| DHPA-03 | H | COCH₃ | H | O-Acylation (primary) |

| DHPA-04 | H | H | COCH₃ | O-Acylation (secondary) |

| DHPA-05 | Ph | H | H | N-Arylation |

Incorporation into Complex Molecular Architectures

To enhance the therapeutic potential and explore new biological targets, the this compound moiety has been incorporated into more complex molecular architectures. These larger scaffolds can provide additional binding interactions and orient the dihydroxypropanamide unit in a specific conformation for optimal target engagement.

Quinazolines and Quinolines: The quinazoline (B50416) and quinoline (B57606) ring systems are privileged scaffolds in medicinal chemistry, known for their broad range of biological activities. The synthesis of hybrid molecules that couple the this compound pharmacophore to these heterocyclic systems is an active area of research. This is typically achieved by forming an amide linkage between a functionalized quinazoline or quinoline (e.g., with a carboxylic acid or an amine) and the amino or carboxyl terminus of a modified this compound synthon. The resulting conjugates are then evaluated for their biological activities, with the aim of discovering novel compounds with enhanced potency or new mechanisms of action.

Lavendamycin (B1674582) Analogs: Lavendamycin is a natural product with potent antitumor properties. nih.gov Its structure contains a quinoline-5,8-dione core. Researchers have synthesized analogs of lavendamycin where substituents on the quinoline and indolopyridine moieties have been varied. nih.gov For example, the introduction of a hydroxymethyl group at the 2'-position of the indolopyridine ring, a feature structurally related to the 2,3-dihydroxypropyl group, has been shown to have a significant impact on the compound's interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in cancer therapy. nih.gov These studies, while not directly incorporating this compound, provide valuable SAR insights into how polyhydroxylated side chains can influence the activity of complex bioactive molecules. nih.govnih.gov In some cases, the presence of an amide function at other positions of the lavendamycin scaffold has been shown to increase cytotoxic activity against cancer cell lines. aacrjournals.org

| Scaffold | Linkage Type | Potential Biological Target |

| Quinazoline | Amide | Kinases, DNA |

| Quinoline | Amide | Topoisomerases, Kinases |

| Lavendamycin | Side-chain modification | NQO1, Topoisomerases |

Stereochemical Influences on Biological Activity and Molecular Recognition

This compound possesses a chiral center at the C2 position, leading to the existence of (R)- and (S)-enantiomers. The stereochemistry of this center, as well as the relative stereochemistry of the two hydroxyl groups, can have a profound impact on biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.

The differential activity of stereoisomers arises from the three-dimensional nature of biological macromolecules, such as enzymes and receptors. The binding site of a biological target is itself chiral and will, therefore, interact differently with the two enantiomers of a chiral ligand. One enantiomer may bind with high affinity and elicit the desired biological response, while the other may bind with lower affinity, have no activity, or even produce off-target effects.

For derivatives of this compound, the spatial arrangement of the two hydroxyl groups and the amide functionality is critical for molecular recognition. For example, in enzyme inhibition, the precise positioning of these groups to form hydrogen bonds or other interactions with amino acid residues in the active site is often stereospecific. Therefore, the stereoselective synthesis of this compound derivatives is of paramount importance to separately evaluate the biological activity of each stereoisomer and to identify the eutomer (the more active enantiomer).

Targeted Derivative Synthesis for Specific Mechanistic Probes

Beyond their potential as therapeutic agents, derivatives of this compound can be designed as chemical tools to probe biological processes. By incorporating reporter groups such as fluorescent tags, photoaffinity labels, or biotin, researchers can create molecular probes to study enzyme mechanisms, identify protein targets, and visualize biological pathways.

For example, a this compound analog could be synthesized with a photoreactive group, such as a diazirine or an azide, appended to a less critical position for binding. Upon binding to its target protein and irradiation with UV light, this probe would form a covalent bond with the protein, allowing for its subsequent isolation and identification.

Another strategy involves the synthesis of affinity-based probes. Here, a this compound derivative is attached to a solid support, such as agarose (B213101) beads. This affinity matrix can then be used to selectively capture binding partners from a complex biological sample, such as a cell lysate. The captured proteins can then be identified by mass spectrometry, providing valuable information about the cellular targets of the this compound scaffold.

The development of such mechanistic probes is a frontier in the study of this compound and its analogs, promising to shed light on their mechanism of action and uncover new therapeutic opportunities.

Future Research Directions and Translational Outlook

Elucidation of Undiscovered Biochemical Pathways Involving 2,3-Dihydroxypropanamide

The known metabolic pathway for this compound involves its formation from the hydrolysis of glycidamide (B1671898), which is catalyzed by an epoxide hydrolase, and its subsequent hydrolysis to 2,3-dihydroxypropionic acid. nih.govresearchgate.net However, the specific enzymes and the kinetics of these transformations in human tissues are not fully characterized.

Future research should focus on:

Enzyme Identification: Identifying the specific human epoxide hydrolase and amidase isozymes responsible for the synthesis and degradation of this compound. This would allow for a better understanding of inter-individual variability in acrylamide (B121943) detoxification.

Alternative Metabolic Fates: Investigating whether this compound serves as a substrate for other enzymatic reactions. It is plausible that it could undergo conjugation reactions (e.g., glucuronidation or sulfation) at its hydroxyl groups or participate in other, yet unknown, metabolic pathways.

Metabolomic Profiling: Utilizing untargeted metabolomics to analyze biological fluids and tissues following exposure to its precursors. uconn.edunih.gov This could reveal novel downstream metabolites and associated biochemical pathways that are perturbed by or involve this compound. The study of related dihydroxy-compounds, such as 2,3-dihydroxypropane-1-sulfonate (DHPS) in marine bacteria, has revealed complex metabolic pathways involving multiple enzymatic steps, suggesting that the metabolism of this compound could be more intricate than currently known. nih.gov

Advanced Computational Design of Novel Derivatives with Enhanced Molecular Interactions

Computational modeling offers a powerful toolset to predict the properties and interactions of novel molecules, accelerating research and development. youtube.commdpi.com For this compound, computational design could be employed to synthesize derivatives with specific functionalities, such as probing enzyme active sites or possessing unique biological activities.

Future research directions include:

Enzyme Inhibitors: Designing derivatives that can act as inhibitors for the enzymes that metabolize this compound. By using molecular docking and molecular dynamics simulations, researchers can model how modifications to the amide or hydroxyl groups might increase binding affinity to the target enzyme's active site. nih.gov Such inhibitors would be valuable research tools to study the consequences of its accumulation in biological systems.

Structure-Activity Relationship (SAR) Studies: Creating a virtual library of derivatives and using quantitative structure-activity relationship (QSAR) models to predict their potential bioactivity. This approach can systematically explore how changes in hydrophobicity, electronic distribution, and stereochemistry might lead to interactions with novel biological targets.

Generative AI Models: Employing advanced generative AI approaches, such as variational autoencoders, to design novel, synthesizable molecules based on the this compound scaffold. mdpi.com These models can be conditioned to optimize for specific properties like target binding affinity or improved drug-like characteristics.

Table 1: Hypothetical Derivatives of this compound for Computational Study

| Derivative Name | Modification | Potential Research Application |

|---|---|---|

| N-methyl-2,3-dihydroxypropanamide | Methyl group on the amide nitrogen | Probing the role of the amide N-H in enzyme binding |

| 3-fluoro-2-hydroxypropanamide | Fluorine substitution at the C3 hydroxyl | Investigating the role of the C3-OH in metabolic stability |

| 2,3-diacetylpropanamide | Acetylation of both hydroxyl groups | Increasing lipophilicity for cell permeability studies |

Development of Novel Analytical Approaches for In Situ Monitoring in Complex Biological Matrices

Understanding the precise location and concentration of metabolites within cells and tissues is crucial for elucidating their function. oup.com Current methods for quantifying this compound typically rely on mass spectrometry of biological extracts, which lacks spatial and real-time information. uconn.edunih.gov

Future research should focus on developing:

Mass Spectrometry Imaging (MSI): Adapting MSI techniques to visualize the distribution of this compound directly in tissue sections. oup.comaspect-analytics.com This would provide invaluable insight into which organs and cell types are most involved in its metabolism, particularly in response to toxicant exposure. High-resolution mass analyzers like FTICR or Orbitrap would be essential to differentiate the target molecule from other isobaric compounds in the complex tissue matrix. aspect-analytics.com

Microfluidic Biosensors: Engineering microfluidic devices that incorporate specific enzymes or binding proteins to enable real-time, in situ monitoring of this compound levels in cell culture models. nih.gov Such systems could track metabolic dynamics with high temporal resolution, revealing rapid cellular responses to stimuli. nih.gov

Chemical Probes: Synthesizing fluorescent or chemically-tagged derivatives of this compound that can be used to track its uptake, transport, and localization within living cells using advanced microscopy techniques.

Table 2: Comparison of Potential Analytical Approaches for this compound

| Technique | Key Advantage | Potential Application | Foreseeable Challenge |

|---|---|---|---|

| Mass Spectrometry Imaging (MSI) | Spatial distribution information | Mapping metabolite location in tissues post-exposure | Sensitivity and spatial resolution optimization |

| Microfluidic Systems | Real-time, continuous monitoring | Studying metabolic kinetics in live cell cultures | Development of highly specific recognition elements |

Exploration of Mechanistic Roles in Specific Biological Processes

The primary known role of this compound is as a detoxification product of glycidamide. nih.govresearchgate.net However, it is critical to investigate whether this molecule is merely an inert metabolite or if it possesses intrinsic biological activity. Many small, simple amides, such as the fatty acid amides, function as important signaling molecules in various physiological processes. nih.govresearchgate.net

Future research should aim to:

Screen for Receptor Binding: Test this compound against a broad panel of receptors, particularly those known to bind small polar molecules or other bioactive amides.

Cellular Signaling Assays: Investigate its effects on key cellular signaling pathways. For example, researchers could examine its impact on pathways sensitive to metabolic stress, such as the AMP-activated protein kinase (AMPK) pathway, or its influence on inflammatory responses in immune cells.

Phenotypic Screening: Perform high-throughput screening using cell-based assays to identify any effects on cell proliferation, differentiation, apoptosis, or other observable cellular phenotypes. This could uncover unexpected biological roles beyond its function in detoxification. The exploration of similar small molecules like ceramide has revealed key roles in regulating diverse cellular processes including apoptosis and inflammation, highlighting the potential for small metabolites to have significant biological functions. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dihydroxypropionic acid |

| 2,3-dihydroxypropane-1-sulfonate |

| Acrylamide |

| AMP-activated protein kinase |

| Ceramide |

| Glucuronide |

| Glycidamide |

| N-methyl-2,3-dihydroxypropanamide |

| Oleamide |

| Sulfate |

| 3-fluoro-2-hydroxypropanamide |

| 2,3-diacetylpropanamide |

Q & A

Basic: What are the recommended synthesis methods for 2,3-Dihydroxypropanamide, and how can purity be optimized?

Answer:

A validated synthesis route involves refluxing o-phenylenediamine (0.1 mol) and tartaric acid (0.1 mol) in 4 M HCl (100 mL) for 1 hour, followed by neutralization with concentrated ammonia. The product is recrystallized from a water-ethanol mixture to yield brown crystals . To optimize purity:

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect intermediates/byproducts.

- Adjust pH precisely during neutralization to avoid side reactions.

- Use gradient recrystallization (e.g., ethanol-water ratios) to remove unreacted precursors.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE): NIOSH-approved face shields, safety glasses, and nitrile gloves inspected pre-use .

- Ventilation: Local exhaust ventilation to minimize aerosol/dust formation .

- First Aid: Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for inhalation/ingestion .

- Storage: Keep in airtight containers at room temperature, away from incompatible reagents (e.g., strong oxidizers) .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:

Use a combination of spectroscopic and crystallographic techniques: